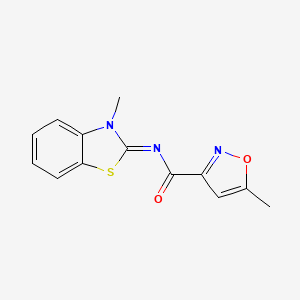
N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide” is a complex organic compound that contains several functional groups and rings, including a pyridazine ring, a piperidine ring, and an acetamide group .
Molecular Structure Analysis
The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom. These rings can participate in various chemical reactions and can influence the compound’s biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, the presence of the polar acetamide group could influence its solubility, while the rings could influence its stability .Wissenschaftliche Forschungsanwendungen
Pharma Market Reflection
- Patents in Pharma : Pyridazino(4,5-b)indole-1-acetamide compounds, closely related to the chemical , have shown a range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This reflects the diverse potential applications in pharmaceuticals (Habernickel, 2002).
Novel Anxiolytics
- Anxiety Treatment : Compounds like N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide have demonstrated oral activity in animal models, predictive of clinical efficacy for treating anxiety, showing potential as novel anxiolytics (Kordik et al., 2006).
Clinical Candidates for Disease Treatment
- ACAT Inhibitors : A compound structurally similar to the one has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), with potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Gastroprotective Activity
- Histamine H2 Receptor Antagonists : Related acetamide derivatives have shown gastric anti-secretory and gastroprotective activities, suggesting their potential use in gastroprotective therapies (Hirakawa et al., 1998).
Chemical Synthesis and Applications
- Photochemical Synthesis : Research has explored the photochemical formation of N-arylacetyl lactams from acetamides, indicating the chemical's relevance in synthetic chemistry (Jiang et al., 2013).
- Insecticidal Activity : Pyridine derivatives, including compounds structurally similar to the one , have been studied for their potential as insecticides (Bakhite et al., 2014).
Alzheimer's Disease Treatment
- AChE Inhibitors : Certain pyrazolo[3,4-b]pyridine derivatives, structurally related, have been identified as potent inhibitors of acetylcholinesterase (AChE), suggesting their potential application in treating Alzheimer's disease (Umar et al., 2019).
Additional Applications
- Synthesis of Novel Compounds : Research on the synthesis of novel pyridazin-6(1H)-one derivatives indicates the relevance of these compounds in developing new chemical entities (Gewald et al., 1995).
- Memory Enhancement in Mice : A study on 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide showed its effects on memory enhancement in mice (Li Ming-zhu, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(23)20-15-6-4-14(5-7-15)18(24)22-11-8-16(9-12-22)25-17-3-2-10-19-21-17/h2-7,10,16H,8-9,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOFBEFNNMWZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2447187.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2447188.png)
![6-methyl-3-(4-methylphenyl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2447189.png)
![1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2447191.png)


![N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2447197.png)

![N-(1,3-benzothiazol-2-yl)-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2447202.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2447203.png)
![3-bromo-N-cyano-4-fluoro-N-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}aniline](/img/structure/B2447206.png)


![2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2447209.png)